

# Early Clinical Trial Results of Zosuquidar Trihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Zosuquidar Trihydrochloride |           |
| Cat. No.:            | B1662489                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Zosuquidar trihydrochloride** (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3] Zosuquidar was developed to reverse this resistance and restore sensitivity to chemotherapy. This technical guide summarizes the early clinical trial results for Zosuquidar, focusing on its pharmacokinetic and pharmacodynamic properties, safety, and experimental protocols from Phase I and II studies.

#### **Mechanism of Action: P-glycoprotein Inhibition**

Zosuquidar competitively inhibits the binding of substrates to P-glycoprotein, effectively blocking the efflux of cytotoxic drugs from cancer cells.[4] This leads to an increased intracellular accumulation and retention of the chemotherapeutic agent, thereby enhancing its cytotoxic effect. The mechanism of action is specific to P-gp, with minimal inhibition of other ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant concentrations.[5]





Click to download full resolution via product page

Caption: Zosuquidar's Mechanism of P-glycoprotein Inhibition.

### **Early Phase Clinical Trial Data**

Early clinical development of Zosuquidar focused on establishing its safety, determining the maximum tolerated dose (MTD), and evaluating its pharmacokinetic and pharmacodynamic



profiles when administered intravenously or orally in combination with various chemotherapeutic agents.

#### **Pharmacokinetic Profile**

A key objective of the early trials was to understand the interaction between Zosuquidar and co-administered chemotherapies.

Table 1: Pharmacokinetic Effects of Intravenous Zosuquidar on Doxorubicin[1][6]

| Zosuquidar Dose            | Doxorubicin Dose     | Change in<br>Doxorubicin<br>Clearance | Change in<br>Doxorubicin AUC |
|----------------------------|----------------------|---------------------------------------|------------------------------|
| >500 mg (48-h IV infusion) | 60 mg/m² or 75 mg/m² | 17-22% decrease                       | 15-25% increase              |

Table 2: Pharmacokinetic Effects of Oral Zosuquidar on Doxorubicin and Vincristine[7][8]

| Zosuquidar Dose             | Co-administered Drug(s)                              | Effect on Co-administered Drug Pharmacokinetics                                                         |
|-----------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| 300 mg/m² (q12h for 4 days) | Doxorubicin                                          | No significant effect on myelosuppression or pharmacokinetics                                           |
| 500 mg (three doses)        | CHOP regimen (including Doxorubicin and Vincristine) | No significant effect on doxorubicin pharmacokinetics; moderate effects on vincristine pharmacokinetics |

#### **Safety and Tolerability**

Table 3: Safety and Dose-Limiting Toxicities (DLTs) in Phase I Trials



| Administration<br>Route         | Co-<br>administered<br>Drug(s) | Maximum<br>Administered/<br>Tolerated Dose            | Dose-Limiting<br>Toxicities                                        | Reference |
|---------------------------------|--------------------------------|-------------------------------------------------------|--------------------------------------------------------------------|-----------|
| Intravenous (48-<br>h infusion) | Doxorubicin                    | Zosuquidar: 640<br>mg/m²;<br>Doxorubicin: 75<br>mg/m² | No DLT for<br>Zosuquidar<br>observed                               | [1][6]    |
| Oral (q12h for 4<br>days)       | Doxorubicin                    | Zosuquidar: 300<br>mg/m²                              | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | [7][9]    |
| Oral (with<br>CHOP)             | CHOP Regimen                   | Zosuquidar: 500<br>mg (three doses)                   | Minimal toxicity,<br>no enhancement<br>of CHOP-related<br>toxicity | [8][10]   |

## **Experimental Protocols**

The early phase trials of Zosuquidar followed a structured approach to dose escalation and evaluation of safety and pharmacokinetics.

## Phase I Trial Design: Intravenous Zosuquidar with Doxorubicin

This study aimed to determine the safety, tolerability, and pharmacokinetics of intravenously administered Zosuquidar in combination with doxorubicin.[1][11]

- Patient Population: Patients with advanced malignancies.
- Study Design: Cohort-based dose escalation.
- Treatment Cycles:







- Cycle 1: Zosuquidar administered alone, followed by doxorubicin 14 days later to assess the pharmacokinetics of each drug independently.
- Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.
- Drug Administration:
  - Zosuquidar: Continuous intravenous infusion over 48 hours.
  - Doxorubicin: Intravenous infusion over 30 minutes, 24 hours after the start of the Zosuquidar infusion.
- Dose Escalation: Zosuquidar doses were escalated in cohorts of three patients until a
  maximum tolerated dose was reached or a protocol-specified maximum exposure was
  achieved. Doxorubicin doses were also adjusted during the trial.[1][6]





Click to download full resolution via product page

**Caption:** Workflow for a Phase I intravenous Zosuquidar trial.



#### Pharmacodynamic and Pharmacokinetic Analysis

- Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine the concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol. A validated high-performance liquid chromatography (HPLC) method was used for this analysis.[5]
- P-gp Function Assay: To assess the biological activity of Zosuquidar, its effect on P-gp function in a surrogate cell population was measured. This was commonly done using dual fluorescence cytometry to measure the efflux of a fluorescent P-gp substrate (like rhodamine-123) from peripheral blood CD56+ natural killer (NK) cells.[5][7] Inhibition of efflux, indicated by increased intracellular fluorescence, correlated with higher plasma concentrations of Zosuquidar.[7]

#### Conclusion

The early clinical trials of **Zosuquidar trihydrochloride** established that it could be safely coadministered with chemotherapy, with manageable toxicities. The intravenous formulation did not show dose-limiting toxicity at the tested doses, while the oral formulation was limited by neurotoxicity.[1][7] Pharmacokinetic studies revealed a modest, though generally not clinically significant, effect on the clearance of co-administered drugs like doxorubicin.[1] Importantly, these studies demonstrated that biologically effective plasma concentrations of Zosuquidar, capable of inhibiting P-gp function, could be achieved in patients.[1][7] While a later Phase III trial in older patients with AML did not show an improvement in outcome, the data from these early trials provide a comprehensive foundation for understanding the clinical pharmacology of this potent P-gp inhibitor.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. aacrjournals.org [aacrjournals.org]

#### Foundational & Exploratory





- 2. Zosuguidar Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Early Clinical Trial Results of Zosuquidar Trihydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662489#early-clinical-trial-results-for-zosuquidar-trihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com